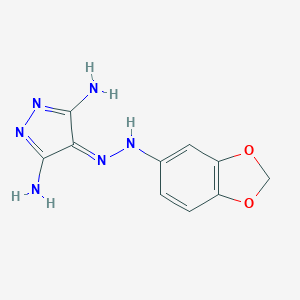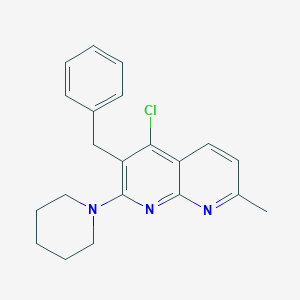![molecular formula C27H22N4O2S B292306 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone](/img/structure/B292306.png)
1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. The compound has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone in lab experiments include its potential therapeutic applications, its ease of synthesis, and its relatively low toxicity. However, limitations include its poor solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone. These include further studies on its mechanism of action, optimization of its synthesis, and development of new derivatives with improved properties. The compound could also be studied for its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the compound could be studied for its potential use in the treatment of other diseases beyond cancer, inflammation, and neurodegenerative disorders.
In conclusion, 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone is a compound with significant potential for therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a promising avenue for further research.
Synthesemethoden
The synthesis of 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone has been reported using several methods. One of the most commonly used methods involves the reaction of 3-methoxybenzaldehyde, diphenylacetonitrile, and 2-amino-4,6-diphenylpyridine-3-thiol in the presence of a base and a solvent. The resulting product is then purified and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C27H22N4O2S |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1-[2-(3-methoxyphenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylpropan-2-one |
InChI |
InChI=1S/C27H22N4O2S/c1-18(32)17-34-27-25-23(24(28-29-27)19-10-5-3-6-11-19)26(20-12-7-4-8-13-20)31(30-25)21-14-9-15-22(16-21)33-2/h3-16H,17H2,1-2H3 |
InChI-Schlüssel |
OXMDKIWMMRZFPO-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NN=C(C2=C(N(N=C21)C3=CC(=CC=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(=O)CSC1=NN=C(C2=C(N(N=C21)C3=CC(=CC=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-methoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292223.png)
![5-amino-4-[2-(4-ethoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292226.png)
![5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one](/img/structure/B292230.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)

![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)
![4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
![(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292240.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)
![(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B292242.png)

![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)